2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals known for their diverse range of biological activities and complex molecular architecture. This class includes diazaspiro undecane derivatives, which have been explored for various synthetic and medicinal chemistry applications due to their unique structural features and potential biological relevance.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intricate synthetic routes designed to construct the spirocyclic framework efficiently. A common approach includes the use of key intermediates like bromoformyl compounds and employing strategies such as alkylation, cycloaddition reactions, and intramolecular cyclization to introduce the desired functional groups and establish the spiro framework (Kuroyan et al., 1983).
Molecular Structure Analysis
The structural complexity of diazaspiro[5.5]undecane derivatives, including our compound of interest, allows for a diverse range of molecular interactions and stereochemical considerations. Crystallographic studies and molecular modeling can reveal insights into their conformational preferences, intermolecular interactions, and potential for forming supramolecular assemblies (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their rich functional group chemistry. They can undergo reactions typical for carbonyl compounds, spirocyclic systems, and nitrogen-containing heterocycles, including cycloadditions, Michael additions, and nucleophilic substitutions, demonstrating their versatility in synthetic chemistry (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are crucial for their handling and application in various domains. These properties are influenced by their molecular structure and can be tailored through synthetic modifications for specific needs (Zhang et al., 2017).
properties
IUPAC Name |
2-butyl-8-(1-ethyl-3-methylpyrazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-4-6-11-22-14-20(10-8-18(22)25)9-7-12-23(15-20)19(26)17-13-24(5-2)21-16(17)3/h13H,4-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJNGLRXBCPJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CN(N=C3C)CC)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.